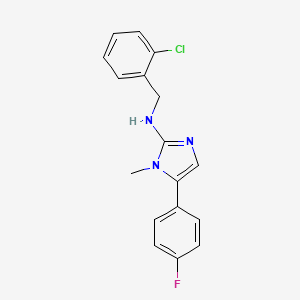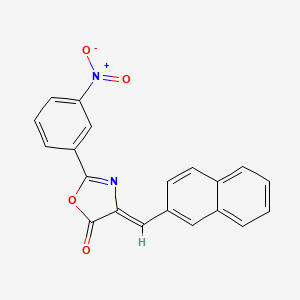![molecular formula C21H25BrN2O3 B11566656 2-(3-Bromophenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11566656.png)
2-(3-Bromophenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenoxy group and a hexyloxyphenyl group linked by an acetohydrazide moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 3-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 3-bromophenol is then reacted with an appropriate alkyl halide to form the 3-bromophenoxy intermediate.
Condensation Reaction: The final step involves the condensation of the 3-bromophenoxy intermediate with 2-(hexyloxy)benzaldehyde in the presence of hydrazine hydrate to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Bromophenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide
- 2-(3-Chlorophenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide
- 2-(3-Bromophenoxy)-N’-[(E)-[2-(methoxy)phenyl]methylidene]acetohydrazide
Uniqueness
2-(3-Bromophenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide is unique due to the presence of both bromophenoxy and hexyloxyphenyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C21H25BrN2O3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(2-hexoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN2O3/c1-2-3-4-7-13-26-20-12-6-5-9-17(20)15-23-24-21(25)16-27-19-11-8-10-18(22)14-19/h5-6,8-12,14-15H,2-4,7,13,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
GFNPJSXWMOVNEP-HZHRSRAPSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC(=CC=C2)Br |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=NNC(=O)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-(2-{4-[(4-nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11566574.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566575.png)
![1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone](/img/structure/B11566579.png)
![N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11566583.png)

![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11566585.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11566591.png)
![4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11566600.png)

![N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11566612.png)
![12-(4-fluorophenyl)-3-(4-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11566616.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11566623.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11566626.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11566628.png)
